Erythroxytriol P

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

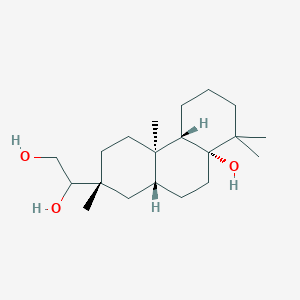

1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3/t14-,15+,16?,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDGLMHTEAXTDJ-MOTXFUKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2([C@@H](C1)CC[C@]3([C@H]2CCCC3(C)C)O)C)C(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Erythroxytriol P: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythroxytriol P is a naturally occurring diterpenoid that has been identified in select plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound and details a plausible experimental protocol for its isolation and purification. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development who are interested in the procurement and study of this compound. It is important to note that, based on a comprehensive review of scientific literature, there is currently no available information on the biological activity or associated signaling pathways of this compound.

Natural Sources of this compound

This compound has been identified as a constituent of the heartwood of Erythroxylum monogynum, a small evergreen tree belonging to the Erythroxylaceae family. This plant is indigenous to Sri Lanka and India. Additionally, some sources suggest its presence in Sapium discolor and the bark of Erythroxylum cuneatum. The primary and most well-documented source remains the heartwood of Erythroxylum monogynum.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Erythroxylum monogynum | Erythroxylaceae | Heartwood |

| Sapium discolor | Euphorbiaceae | Not Specified |

| Erythroxylum cuneatum | Erythroxylaceae | Bark |

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₆O₃ |

| Molecular Weight | 324.5 g/mol |

| Compound Type | Diterpenoid |

Experimental Protocol for the Isolation of this compound

Plant Material Collection and Preparation

-

Collection: Obtain heartwood from mature Erythroxylum monogynum trees.

-

Drying: Air-dry the heartwood shavings or chips in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: Mill the dried heartwood into a coarse powder to increase the surface area for extraction.

Extraction

-

Apparatus: Set up a Soxhlet extraction apparatus.

-

Solvent: Use n-hexane as the extraction solvent.

-

Procedure:

-

Place the powdered heartwood (e.g., 1 kg) in a large cellulose (B213188) thimble and insert it into the Soxhlet extractor.

-

Fill the boiling flask with n-hexane (e.g., 3 L).

-

Heat the solvent to its boiling point and carry out the extraction for approximately 48-72 hours, or until the solvent in the siphon tube runs clear.

-

-

Concentration: After extraction, concentrate the n-hexane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oleoresin.

Purification by Column Chromatography

-

Stationary Phase: Prepare a silica (B1680970) gel (60-120 mesh) slurry in n-hexane and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude oleoresin in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate (B1210297).

-

Start with 100% n-hexane.

-

Gradually increase the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, and so on, n-hexane:ethyl acetate).

-

-

Fraction Collection: Collect fractions of the eluate (e.g., 50 mL each) and monitor the separation using Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) Monitoring

-

Plates: Use pre-coated silica gel 60 F₂₅₄ TLC plates.

-

Mobile Phase: A suitable solvent system would be n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).

-

Visualization: Visualize the spots under UV light (254 nm) and by staining with a suitable reagent, such as a vanillin-sulfuric acid spray followed by heating.

-

Pooling: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

Recrystallization for Final Purity

-

Solvent Selection: Dissolve the combined, concentrated fractions containing this compound in a minimal amount of a suitable hot solvent (e.g., methanol (B129727) or acetone).

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it at 4°C to facilitate the formation of crystals.

-

Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain pure this compound.

Visualization of Methodologies

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

A thorough review of the existing scientific literature reveals a significant gap in the understanding of the biological role of this compound. To date, no studies have been published detailing its pharmacological activities or its interactions with any biological signaling pathways. The research on the rich chemical diversity of the Erythroxylum genus has historically focused on its tropane (B1204802) alkaloids. While other diterpenoids from different plant genera have shown a wide range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities, such properties have not been investigated for this compound.

This lack of data presents a valuable opportunity for future research to explore the potential therapeutic applications of this diterpenoid.

Logical Relationship of Diterpenoids in Erythroxylum monogynum

While no signaling pathways for this compound are known, the following diagram illustrates the logical classification of diterpenoids found within its primary natural source.

Caption: Classification of this compound.

Conclusion and Future Directions

This compound is a diterpenoid naturally occurring in the heartwood of Erythroxylum monogynum. While its chemical structure has been elucidated, its biological functions remain unexplored. The isolation protocol detailed in this guide provides a robust framework for obtaining this compound for further study. Future research should focus on screening this compound for a range of biological activities to uncover its potential as a therapeutic agent. Elucidating its mechanism of action and identifying any interacting signaling pathways will be critical next steps in understanding the pharmacological relevance of this natural product.

An In-depth Technical Guide to the Putative Biosynthesis of Erythroxytriol P in Erythroxylum

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific biosynthetic pathway of Erythroxytriol P in Erythroxylum has not been fully elucidated in published scientific literature. This guide, therefore, presents a putative pathway based on the established principles of diterpenoid biosynthesis in plants. The experimental protocols provided are general methodologies applicable to the study of diterpenoid biosynthesis and are intended to serve as a framework for future research into the formation of this compound.

Introduction

This compound is a diterpenoid natural product with the chemical formula C₂₀H₃₆O₃, identified by the CAS number 7121-99-5. It has been isolated from species of the Erythroxylum genus, notably from the heartwood of Erythroxylum monogynum. Diterpenoids in Erythroxylum are a diverse group of secondary metabolites, and while the biosynthesis of tropane (B1204802) alkaloids like cocaine in this genus has been extensively studied, the pathways leading to its diterpenoid constituents are less understood. A review of the chemical constituents of Erythroxylum species highlights the presence of a variety of diterpene skeletons, yet explicitly states that studies focusing on their biosynthetic pathways have not been reported to date[1][2][3][4][5].

This technical guide aims to provide a comprehensive overview of the probable biosynthetic pathway of this compound, drawing parallels from the general diterpenoid biosynthetic machinery known in plants. It includes a proposed logical pathway, quantitative data on diterpenoid content in Erythroxylum, and detailed experimental protocols that can be adapted to investigate this specific pathway.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of diterpenoids in plants universally originates from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the diverse array of diterpene skeletons is then catalyzed by two main classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

The proposed biosynthetic pathway for this compound can be conceptualized in the following stages:

Stage 1: Formation of the Diterpene Scaffold from GGPP

The initial step is the cyclization of the linear precursor GGPP, which is formed through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. This cyclization is catalyzed by diTPSs. Plant diTPSs are categorized into two classes. Class II diTPSs initiate cyclization by protonating the terminal double bond of GGPP, leading to a bicyclic diphosphate intermediate, typically a copalyl diphosphate (CPP) isomer. Class I diTPSs then utilize this intermediate, ionizing the diphosphate group to generate further cyclized and rearranged hydrocarbon skeletons. For the formation of this compound, a specific diTPS in Erythroxylum would catalyze the formation of a characteristic diterpene backbone.

Stage 2: Functionalization of the Diterpene Scaffold

Following the formation of the hydrocarbon skeleton, a series of oxidative modifications are introduced by CYPs. These enzymes are heme-containing monooxygenases that catalyze reactions such as hydroxylation, which are crucial for the synthesis of more complex and functionalized diterpenoids like this compound. Given that this compound possesses three hydroxyl groups (as implied by "triol"), it is highly probable that multiple CYP-mediated hydroxylation steps are involved in its biosynthesis.

Below is a diagram illustrating the proposed general workflow for the biosynthesis of a tri-hydroxylated diterpenoid like this compound.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics or metabolite concentrations, are not available in the current literature. However, studies on Erythroxylum species have reported the total content of diterpenes in different plant tissues. This information provides a baseline for understanding the prevalence of this class of compounds in the genus.

| Erythroxylum Species | Plant Part | Total Diterpene Content (% dry mass) | Reference |

| E. australe | Stems | 0.09 - 1.8 | |

| E. pictum | Stems | 0.09 - 1.8 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments that would be essential for this research.

Protocol for Identification and Cloning of Candidate Genes

Objective: To identify and isolate candidate diTPS and CYP genes from a target Erythroxylum species.

Methodology:

-

RNA Extraction and Transcriptome Sequencing:

-

Harvest young, biosynthetically active tissues from the Erythroxylum species of interest (e.g., leaves, stems, or roots).

-

Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a suitable plant RNA extraction kit or a CTAB-based method.

-

Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Perform transcriptome sequencing (RNA-seq) on a high-throughput sequencing platform.

-

-

Bioinformatic Analysis and Gene Identification:

-

Assemble the transcriptome reads de novo or by mapping to a reference genome if available.

-

Perform functional annotation of the assembled transcripts.

-

Identify candidate diTPS and CYP genes by searching the annotated transcriptome for sequences with homology to known plant diTPS and CYP families involved in diterpenoid biosynthesis (e.g., CYP71, CYP85 clans).

-

-

Gene Cloning:

-

Design gene-specific primers based on the identified candidate sequences.

-

Synthesize cDNA from the extracted RNA.

-

Amplify the full-length coding sequences of the candidate genes using PCR.

-

Clone the amplified PCR products into a suitable cloning vector.

-

Verify the sequence of the cloned genes by Sanger sequencing.

-

Protocol for Heterologous Expression and in vitro Enzyme Assays

Objective: To functionally characterize the candidate diTPS and CYP enzymes.

Methodology:

-

Heterologous Expression:

-

Subclone the coding sequences of the candidate genes into an appropriate expression vector (e.g., pET-28a(+) for E. coli or a yeast expression vector).

-

Transform the expression constructs into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

in vitro diTPS Assay:

-

Prepare a reaction mixture containing an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT), the purified diTPS enzyme, and GGPP as the substrate.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-2 hours.

-

Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene scaffold produced.

-

-

in vitro CYP Assay:

-

Reconstitute the purified CYP enzyme with a cytochrome P450 reductase (CPR) in a reaction mixture containing a buffer, the diterpene substrate (from the diTPS assay), and NADPH as a cofactor.

-

Incubate the reaction and then extract the products.

-

Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated diterpenoids.

-

Protocol for Metabolite Analysis in Erythroxylum

Objective: To identify and quantify this compound and its potential precursors in plant tissues.

Methodology:

-

Metabolite Extraction:

-

Grind frozen plant tissue to a fine powder.

-

Extract the metabolites with a suitable organic solvent (e.g., methanol, ethyl acetate, or a mixture).

-

Concentrate the extract under reduced pressure.

-

-

Chromatographic Separation and Detection:

-

Resuspend the extract in an appropriate solvent for analysis.

-

Perform GC-MS or LC-MS analysis.

-

For GC-MS, derivatization (e.g., silylation) may be necessary for polar compounds like this compound.

-

For LC-MS, use a suitable column (e.g., C18) and a gradient elution program.

-

Identify this compound and other diterpenoids by comparing their retention times and mass spectra with authentic standards or by detailed analysis of their fragmentation patterns.

-

Quantify the metabolites using a standard curve of a known compound.

-

The following diagram illustrates a general experimental workflow for the elucidation of a diterpenoid biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Erythroxylum represents an unexplored area of plant natural product chemistry. While the complete pathway remains to be discovered, the foundational knowledge of diterpenoid biosynthesis provides a solid framework for future research. The protocols and putative pathway outlined in this guide are intended to serve as a starting point for researchers aiming to unravel the enzymatic steps leading to this and other diterpenoids in the medicinally important Erythroxylum genus. Future work involving a combination of transcriptomics, functional genomics, and metabolomics will be crucial to identify the specific diTPSs and CYPs responsible for the synthesis of this compound and to understand its physiological role in the plant. Such knowledge could pave the way for the biotechnological production of this and other potentially valuable diterpenoids.

References

Unraveling Erythroxytriol P: A Diterpenoid from the Genus Erythroxylum

For Immediate Release

Shanghai, China – December 1, 2025 – Erythroxytriol P, a natural product of interest to researchers in drug development and the natural sciences, has been identified as the pimarane (B1242903) diterpenoid, (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol . This technical guide provides a comprehensive overview of its known physical and chemical properties based on available data, offering a resource for scientists and professionals in the field.

Chemical Identity and Structure

This compound is a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units. Its systematic chemical name is (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol, and it is registered under the CAS number 7121-99-5[1][2][3]. The molecular formula of this compound is C₂₀H₃₆O₃, with a corresponding molecular weight of 324.5 g/mol [4].

The core structure is a pimarane skeleton, a tricyclic diterpene framework. Key functional groups include three hydroxyl (-OH) groups, classifying it as a triol. The specific stereochemistry is denoted by the prefixes in its systematic name.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7121-99-5 | |

| Molecular Formula | C₂₀H₃₆O₃ | |

| Molecular Weight | 324.5 g/mol | |

| Physical Form | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

It is important to note that quantitative data such as melting point, boiling point, and optical rotation are not available in the reviewed literature.

Natural Source and Isolation

This compound is a natural product isolated from plants of the genus Erythroxylum. While some commercial suppliers initially suggested its origin from Sapium discolor, the structural classification as a pimarane diterpenoid strongly aligns with compounds found in Erythroxylum species. Specifically, pimarane diterpenoids have been reported in the timber extracts of Erythroxylum cuneatum and Erythroxylum sideroxyloides.

General Experimental Protocol for Diterpenoid Isolation from Erythroxylum

Detailed experimental protocols for the specific isolation of this compound are not available. However, a general workflow for the extraction and isolation of diterpenoids from Erythroxylum species can be outlined based on common phytochemical practices.

Chemical Synthesis

Some commercial sources have suggested that this compound can be synthesized via the ozonolysis of 2-hydroxy-3-phenylacetophenone. However, this synthetic route is highly improbable for the formation of a complex pimarane diterpenoid structure and is likely erroneous information. The synthesis of such a molecule would typically involve a multi-step total synthesis approach.

Biological Activity and Signaling Pathways

Currently, there is no information available in the public scientific literature regarding the biological activity of this compound or any signaling pathways in which it may be involved. The genus Erythroxylum is known for producing a wide range of bioactive compounds, including tropane (B1204802) alkaloids and various diterpenoids with cytotoxic, antimicrobial, and anti-inflammatory activities. Further research is required to determine if this compound exhibits any such properties.

Future Directions

The definitive structural elucidation and characterization of this compound require access to the primary scientific literature describing its isolation. Future research should focus on isolating this compound from its natural source, Erythroxylum species, to obtain detailed spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) and to determine its key physical properties. Subsequently, comprehensive biological screening is necessary to elucidate its pharmacological potential and mechanism of action.

References

An In-Depth Technical Guide to Erythroxytriol P (CAS 7121-99-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in publicly accessible scientific literature regarding Erythroxytriol P is limited. This guide consolidates the existing data and provides a general overview based on its chemical classification. Further dedicated research is necessary to fully elucidate its properties and potential applications.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 7121-99-5, is a naturally occurring diterpenoid. It has been identified as a constituent of plants such as Erythroxylum monogynum and Sapium discolor.[1][2] Chemically, it is classified as a pimarane-type diterpenoid, a diverse class of secondary metabolites known for a range of biological activities.[3][4] This guide aims to provide a comprehensive overview of the available technical information on this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are based on information from chemical supplier databases and general literature on diterpenoids.

| Property | Value | Reference |

| Systematic Name | (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol | N/A |

| CAS Number | 7121-99-5 | N/A |

| Molecular Formula | C₂₀H₃₆O₃ | N/A |

| Molecular Weight | 324.5 g/mol | N/A |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | N/A |

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is not extensively reported in the literature, the broader class of pimarane (B1242903) diterpenoids has been shown to exhibit a variety of pharmacological activities.[3] These include:

-

Antimicrobial activity: Many pimarane diterpenoids have demonstrated inhibitory effects against various bacteria and fungi.

-

Anti-inflammatory effects: Some compounds in this class have been shown to reduce inflammation in preclinical models.

-

Cytotoxic activity: Certain pimarane diterpenoids have been investigated for their potential as anticancer agents due to their ability to induce cell death in cancer cell lines.

The presence of the pimarane skeleton in this compound suggests that it may share some of these biological properties. However, without specific experimental data, its therapeutic potential remains speculative. Further research is required to determine its specific biological targets and mechanisms of action.

Experimental Protocols

General Isolation Procedure for Diterpenoids from Plant Material

The following workflow outlines a typical procedure for the isolation of diterpenoids like this compound from its natural plant sources.

Caption: General workflow for the isolation of diterpenoids.

Methodology:

-

Collection and Preparation of Plant Material: The relevant parts of the plant (e.g., leaves and twigs of Sapium discolor) are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, typically using a Soxhlet apparatus or maceration.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are then separated using various chromatographic techniques. This usually involves column chromatography over silica (B1680970) gel, Sephadex, or other stationary phases.

-

Purification: Further purification is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

General Synthetic Approach for Pimarane Diterpenoids

The total synthesis of pimarane diterpenoids is a complex undertaking that often involves multi-step sequences. While a specific synthesis for this compound has not been published, general strategies often rely on the construction of the tricyclic core followed by functional group manipulations.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. To understand its mechanism of action, future research would need to focus on its interaction with cellular targets. A hypothetical workflow for investigating the mechanism of action is presented below.

Caption: Hypothetical workflow for mechanism of action studies.

Conclusion and Future Directions

-

Isolation and Characterization: Detailed protocols for the isolation of this compound from its natural sources, along with comprehensive spectroscopic data, need to be published.

-

Biological Screening: A broad biological screening of this compound is necessary to identify its potential activities (e.g., antimicrobial, anti-inflammatory, cytotoxic).

-

Quantitative Analysis: For any identified biological activity, quantitative data (e.g., IC₅₀, MIC) should be determined.

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, studies to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved will be crucial.

-

Synthetic Chemistry: The development of a total synthesis route would enable the production of larger quantities for in-depth biological studies and the generation of analogs for structure-activity relationship (SAR) studies.

References

- 1. Evaluation of Potential Phytochemicals and Phyto Pharmacological Activities of Erythroxylum Monogynum Roxb. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pimarane diterpenoids: sources, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

No Evidence of Tropane Alkaloids in Sapium discolor Found in Scientific Literature

A comprehensive review of scientific literature reveals no evidence of tropane (B1204802) alkaloids in the plant species Sapium discolor. To the contrary, available phytochemical studies indicate the absence of this class of compounds in extracts of the plant.

Extensive research into the chemical composition of Sapium discolor (also known as Triadica cochinchinensis) has led to the identification of a variety of other chemical constituents. These primarily include diterpenoids, phenolic compounds, flavonoids, tannins, and steroids.[1] One study that conducted a chemical fractionation of an ethanolic extract from the twigs and leaves of Sapium discolor isolated and identified four new macrocyclic diterpenoids, a new seco-ent-kaurane diterpenoid, and eighteen known phenolic compounds.[2] Another detailed analysis of the stems and leaves isolated seventeen compounds, including a new lignan, coumarins, and ellagic acid derivatives.[3][4]

While a general review of the Sapium genus mentions that alkaloids have been identified within the genus, it does not specify the presence of tropane alkaloids nor does it link them directly to Sapium discolor.[1] Significantly, a study focused specifically on the chemical constituents of Sapium discolor explicitly states that alkaloids were absent in the tested extracts.

Tropane alkaloids, such as atropine (B194438) and scopolamine, are a well-known class of secondary metabolites predominantly found in the Solanaceae (nightshade) family, with genera like Atropa, Datura, and Brugmansia being prominent sources. The biosynthesis of these alkaloids follows a specific pathway originating from the amino acid ornithine.

Given the lack of any scientific data supporting the presence of tropane alkaloids in Sapium discolor, this report will instead provide an overview of the documented chemical constituents and a general methodology for the phytochemical analysis of plant materials, which can be adapted for various classes of compounds.

Confirmed Chemical Constituents of Sapium discolor

Based on existing literature, the following classes of compounds have been identified in Sapium discolor:

| Compound Class | Specific Examples Identified in Sapium discolor | Reference |

| Diterpenoids | Sapidisins A-D, a 3,4-seco ent-kaurane diterpenoid | |

| Phenolic Compounds | Various known phenolic compounds | |

| Lignanoids | Sapiumin F, kadsulignan C | |

| Coumarins | 7-hydroxy-8-methoxycoumarin, fraxetin, fraxidin, isofraxidin | |

| Triterpenoids | Taraxerane triterpenoids | |

| Ellagic Acid Derivatives | 3,3'-di-O-methylellagic acid, 3,3',4'-tri-O-methylellagic acid |

General Experimental Protocol for Phytochemical Analysis of Plant Material

The following is a generalized workflow for the extraction and analysis of chemical constituents from a plant like Sapium discolor. This protocol is not specific to tropane alkaloids but represents a standard methodology in phytochemistry.

Sample Preparation and Extraction

-

Plant Material Collection and Preparation: The plant material (e.g., leaves, stems) is collected, identified by a botanist, and air-dried in the shade. The dried material is then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to extraction, typically using a Soxhlet apparatus or maceration with a solvent of choice. A common approach is sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, methanol) to separate compounds based on their solubility. For a broad-spectrum extraction, 95% ethanol (B145695) is frequently used.

Isolation and Purification of Compounds

-

Chromatographic Techniques: The crude extract is subjected to various chromatographic techniques for the separation of individual compounds. These techniques may include:

-

Column Chromatography (CC): Using stationary phases like silica (B1680970) gel or Sephadex LH-20.

-

Medium Pressure Liquid Chromatography (MPLC): For more efficient separation.

-

High-Performance Liquid Chromatography (HPLC): Particularly semi-preparative or preparative HPLC for final purification of compounds.

-

Structure Elucidation

-

Spectroscopic Methods: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Techniques like ESI-MS or HR-ESI-MS are used to determine the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

The following diagram illustrates a general workflow for the phytochemical analysis of a plant like Sapium discolor.

Conclusion

The current body of scientific literature does not support the presence of tropane alkaloids in Sapium discolor. Instead, this plant is a source of various other classes of compounds, including diterpenoids and phenolics. For researchers and drug development professionals interested in the pharmacological potential of Sapium discolor, focusing on its confirmed chemical constituents would be a more scientifically sound approach. Should new research emerge identifying tropane alkaloids in this species, a re-evaluation would be warranted.

References

Methodological & Application

Elucidating the Total Synthesis of Erythroxytriol P: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Erythroxytriol P, a diterpenoid natural product isolated from Sapium discolor and the heartwood of Erythroxylum monogynum, has garnered interest within the scientific community. While a complete total synthesis of this compound has not been extensively documented in publicly available literature, this application note outlines a proposed synthetic strategy based on the structural analysis of related erythroxane diterpenes and established synthetic methodologies for similar bicyclic systems. The core of this compound is believed to be an erythroxane skeleton, characterized by a bicyclo[4.3.1]decane ring system.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound hinges on the disconnection of the complex bicyclic core and the strategic introduction of its stereocenters. The primary challenge lies in the construction of the bridged bicyclo[4.3.1]decane framework.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies and Methodologies

Based on established synthetic routes for analogous bridged bicyclic systems, several key strategies can be envisioned for the total synthesis of this compound.

Construction of the Bicyclo[4.3.1]decane Core

The formation of the central bicyclo[4.3.1]decane ring system is the cornerstone of the synthesis. Two prominent methods for achieving this are:

-

Intramolecular Diels-Alder Reaction: A powerful strategy for forming complex cyclic systems with high stereocontrol. A suitably substituted triene precursor could be designed to undergo an intramolecular [4+2] cycloaddition to furnish the desired bicyclic core.

-

Ring-Closing Metathesis (RCM): Utilizing a Grubbs-type catalyst, a diene precursor can be cyclized to form the bridged system. The strategic placement of the double bonds in the acyclic precursor is crucial for the success of this reaction.

Stereochemical Control

The multiple stereocenters of this compound necessitate precise stereochemical control throughout the synthesis. This can be achieved through:

-

Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains some of the required stereocenters.

-

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.

-

Substrate-Controlled Diastereoselection: Utilizing the existing stereocenters in an intermediate to direct the stereochemical outcome of subsequent reactions.

Experimental Protocols (Representative)

The following are representative protocols for key transformations that could be adapted for the total synthesis of this compound.

Protocol 1: Intramolecular Diels-Alder Cycloaddition

This protocol outlines a general procedure for an intramolecular Diels-Alder reaction to form a bicyclo[4.3.1]decane system.

Materials:

-

Diene-containing precursor

-

Anhydrous toluene (B28343)

-

Lewis acid catalyst (e.g., ethylaluminum dichloride)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve the diene precursor in anhydrous toluene under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the substrate).

-

Slowly add a solution of the Lewis acid catalyst in toluene to the reaction mixture.

-

Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | Value |

| Typical Yield | 60-85% |

| Diastereoselectivity | >10:1 |

Protocol 2: Ring-Closing Metathesis

This protocol provides a general method for constructing the bicyclic core via RCM.

Materials:

-

Diene precursor

-

Anhydrous dichloromethane (B109758) (DCM)

-

Grubbs II catalyst

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve the diene precursor in anhydrous and degassed DCM under an inert atmosphere.

-

Add the Grubbs II catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether.

-

Stir for 30 minutes, then concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | Value |

| Typical Yield | 70-95% |

| Catalyst Loading | 1-5 mol% |

Workflow for a Hypothetical Total Synthesis

The following diagram illustrates a potential workflow for the total synthesis of this compound, highlighting the key stages.

Caption: A potential synthetic workflow for this compound.

Concluding Remarks

The total synthesis of this compound presents a formidable challenge that requires a sophisticated understanding of modern synthetic methodologies. The strategies outlined in this application note, focusing on the construction of the core bicyclo[4.3.1]decane skeleton and the precise control of stereochemistry, provide a solid foundation for researchers and drug development professionals aiming to synthesize this and other structurally related natural products. Further investigation into the specific structure of this compound, as suggested in early literature[1][2], will be crucial for the successful design and execution of its total synthesis. The development of a robust synthetic route would not only confirm its structure but also enable the preparation of analogues for biological evaluation.

References

Application Note: Quantification of Erythroxytriol P using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythroxytriol P is a diterpenoid natural product with the chemical formula C₂₀H₃₆O₃ and a molecular weight of 324.5 g/mol .[1][2][3] It has been identified in plants such as Sapium discolor and from the bark of Erythroxylum cuneatum.[1][2] Given its classification as a diterpenoid, this compound is part of a large family of compounds with diverse biological activities, making its accurate quantification essential for research, quality control of natural products, and potential pharmaceutical development.

This application note details a robust and reliable method for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection. The method is designed for accuracy and precision in the analysis of both pure standards and extracts from plant matrices.

Principle

The separation of this compound is achieved on a C18 reversed-phase column. The principle of reversed-phase chromatography relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. A mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the effective elution of this compound. Due to the absence of a significant chromophore in many terpenoid structures, UV detection is performed at a low wavelength (205 nm) to ensure adequate sensitivity. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of an this compound reference standard.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

HPLC-grade acetonitrile (ACN)

-

Ultrapure water (18.2 MΩ·cm)

-

HPLC-grade methanol (B129727) (for extraction)

-

0.45 µm syringe filters (PTFE or nylon)

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation (Typical HPLC-UV System)

-

Quaternary or Binary HPLC Pump

-

Autosampler with temperature control

-

Column oven

-

UV/Vis or Photodiode Array (PDA) Detector

-

Chromatography Data System (CDS) software

-

Analytical Balance

-

Vortex Mixer and Sonicator

3. Chromatographic Conditions

A summary of the HPLC-UV operating conditions is provided in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic: Acetonitrile and Water (75:25, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 20 µL |

| UV Wavelength | 205 nm |

| Run Time | 15 minutes |

4. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration series may include 1, 5, 10, 25, 50, and 100 µg/mL.

5. Sample Preparation (from Plant Matrix)

-

Extraction: Weigh 1.0 g of dried and powdered plant material (e.g., bark) into a centrifuge tube. Add 10 mL of methanol.

-

Sonication: Vortex the mixture for 1 minute, followed by ultrasonication in a water bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis. If the concentration is expected to be high, dilute the extract with the mobile phase as necessary.

Data Presentation

Method Validation and Expected Performance

The described HPLC-UV method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics for the quantification of this compound, based on typical values reported for the analysis of similar terpenoid compounds.

| Validation Parameter | Expected Specification |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |

| Precision (%RSD) | Intra-day: < 2% Inter-day: < 3% |

| Accuracy (% Recovery) | 95% - 105% |

| Specificity | No interfering peaks from blank matrix at the analyte retention time |

Data Analysis

A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the prepared samples is then determined by interpolating the peak area of the sample against this calibration curve using the linear regression equation (y = mx + c).

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical components of the HPLC-UV analysis system.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Erythroxytriol P

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data interpretation guide for the mass spectrometry (MS) fragmentation analysis of Erythroxytriol P, a diterpenoid natural product. This compound, with the chemical formula C20H36O3 and a molecular weight of 324.5 g/mol , has been identified as (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol[1][2]. Understanding its fragmentation pattern is crucial for its identification in complex matrices, metabolite studies, and quality control in drug development. This document outlines the experimental workflow, predicted fragmentation pathways, and data presentation for the comprehensive analysis of this compound.

Introduction

This compound is a pimarane-type diterpenoid isolated from Erythroxylum monogynum[3]. Diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them interesting candidates for drug discovery and development. Mass spectrometry is a powerful analytical technique for the structural characterization of these compounds. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. This application note details the methodology for acquiring and interpreting the MS/MS data of this compound.

Experimental Protocol

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL for direct infusion analysis. For LC-MS analysis, a concentration of 100 ng/mL is recommended.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Full Scan MS: m/z 50-500.

-

MS/MS Fragmentation: Collision-induced dissociation (CID) with collision energy ramped from 10-40 eV.

Data Presentation

The expected major ions from the fragmentation of this compound are summarized in the table below. The fragmentation of pimarane (B1242903) diterpenoids often involves neutral losses of water (H2O) and other small molecules, as well as characteristic cleavages of the ring system.

| Ion | Proposed Formula | Calculated m/z | Description |

| [M+H]+ | C20H37O3+ | 325.2743 | Protonated molecule |

| [M+H-H2O]+ | C20H35O2+ | 307.2637 | Loss of one water molecule |

| [M+H-2H2O]+ | C20H33O+ | 289.2531 | Loss of two water molecules |

| [M+H-3H2O]+ | C20H31+ | 271.2426 | Loss of three water molecules |

| Fragment 1 | C15H25+ | 205.1956 | Loss of the C4H10O3 side chain and subsequent rearrangements |

| Fragment 2 | C14H23+ | 191.1800 | Further fragmentation of the ring structure |

| Fragment 3 | C11H15+ | 147.1174 | Characteristic pimarane skeleton fragment |

Predicted Fragmentation Pathway

The proposed fragmentation pathway of this compound is initiated by the protonation of one of the hydroxyl groups, followed by successive neutral losses of water. Cleavage of the C-9/C-10 and C-5/C-10 bonds, along with retro-Diels-Alder reactions in the B-ring, are common fragmentation routes for pimarane-type diterpenoids, leading to the formation of characteristic fragment ions.

Caption: Predicted fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the mass spectrometry fragmentation analysis of this compound is depicted below.

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive framework for the mass spectrometry fragmentation analysis of this compound. The detailed protocol, predicted fragmentation data, and visual workflows serve as a valuable resource for researchers in natural product chemistry, metabolomics, and drug development. The presented methodology can be adapted for the analysis of other pimarane-type diterpenoids, contributing to the broader understanding of this important class of compounds.

References

Application Notes and Protocols for the Analysis of Erythroxytriol P

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical protocols for the characterization of Erythroxytriol P, a diterpenoid natural product. While the specific ¹H and ¹³C NMR spectral data for this compound are found in specialized literature, this document outlines the generalized methodologies for its isolation and detailed NMR analysis, applicable to researchers aiming to re-isolate or synthesize this compound.

This compound, with the molecular formula C₂₀H₃₆O₃, has been isolated from natural sources such as Sapium discolor and the heartwood of Erythroxylum monogynum.[1][2][3] Its structure was originally elucidated through spectroscopic and chemical methods.[1]

Data Presentation: ¹H and ¹³C NMR Spectral Data

The definitive ¹H and ¹³C NMR spectral data for this compound can be found in the primary literature detailing its isolation and characterization: Journal of the Chemical Society C: Organic, "Constituents of Erythroxylon monogynum Roxb. Part III. Erythroxytriols P and Q". For researchers who have isolated or synthesized this compound, the following tables provide a structured format for presenting the acquired NMR data.

Table 1: ¹H NMR Spectral Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

Table 2: ¹³C NMR Spectral Data for this compound

| Position | Chemical Shift (δ) ppm | DEPT | Assignment |

Experimental Protocols

The following protocols describe a generalized workflow for the isolation and NMR-based structural elucidation of diterpenoids like this compound from a plant matrix.

Protocol 1: Isolation of Diterpenoids from Plant Material

This protocol outlines a standard procedure for the extraction and chromatographic separation of moderately polar compounds such as this compound.

1. Extraction: a. Air-dry and grind the plant material (e.g., heartwood, leaves) to a fine powder. b. Macerate the powdered material with a suitable organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane/methanol) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction. c. Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation: a. Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. b. Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the compounds of interest.

3. Chromatographic Purification: a. Perform column chromatography on the bioactive fraction using silica (B1680970) gel or a reversed-phase C18 stationary phase. b. Elute the column with a gradient of solvents (e.g., n-hexane/ethyl acetate or methanol/water) to separate the individual compounds. c. Further purify the isolated compounds using preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Protocol 2: NMR Data Acquisition

This protocol details the steps for acquiring high-quality 1D and 2D NMR spectra for structural elucidation.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.[3] b. Filter the solution into a standard 5 mm NMR tube.

2. Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity. b. Tune and shim the instrument to ensure a homogeneous magnetic field. c. Set the acquisition temperature, typically 298 K (25°C), and allow the sample to thermally equilibrate.

3. 1D NMR Spectra Acquisition: a. ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. b. ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A 90° pulse angle and a larger spectral width (e.g., 0-220 ppm) are typically used. c. DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

4. 2D NMR Spectra Acquisition: a. COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin-spin couplings. b. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Acquire a ¹H-¹³C HSQC or HMQC spectrum to identify direct one-bond correlations between protons and carbons. c. HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton. d. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to determine the spatial proximity of protons, which is essential for stereochemical assignments.

Visualizations

The following diagrams illustrate the general workflows for the isolation and analysis of natural products like this compound.

Caption: General workflow for the isolation and structure elucidation of a natural product.

Caption: Workflow for NMR-based structure elucidation.

References

Application Notes and Protocols for In Vitro Biological Activity Screening of Erythroxytriol P

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erythroxytriol P is a novel natural product with potential therapeutic applications. This document provides a comprehensive set of application notes and protocols for the in vitro screening of its biological activities, focusing on its anticancer, anti-inflammatory, and antioxidant properties. The following protocols are designed to be adaptable for the initial characterization of this compound and similar novel compounds.

Section 1: Anticancer Activity Screening

Application Note:

The initial assessment of the anticancer potential of this compound involves determining its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[1][2][3] A dose-dependent decrease in cell viability upon treatment with this compound would indicate potential cytotoxic effects. Further investigation into the mechanism of action can be explored by examining its influence on key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[4]

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Breast Cancer | 25.8 | 1.2 |

| A549 | Lung Cancer | 42.1 | 2.5 |

| HeLa | Cervical Cancer | 33.5 | 1.8 |

| HT-29 | Colon Cancer | 55.2 | 3.1 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols:

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

-

This compound

-

Doxorubicin (positive control)

-

DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a positive control (Doxorubicin).

-

Incubate the plate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK/ERK pathway.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound at the determined IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Analyze the band intensities and normalize to the loading control (β-actin).

Visualization:

Caption: Workflow for anticancer activity screening of this compound.

Section 2: Anti-inflammatory Activity Screening

Application Note:

Chronic inflammation is implicated in various diseases. Natural products are a rich source of anti-inflammatory agents. The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit key inflammatory enzymes like lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS), and to modulate inflammatory signaling pathways such as NF-κB.

Data Presentation:

Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data)

| Assay | Parameter | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Quercetin (Positive Control) |

| Lipoxygenase Inhibition | Enzyme Activity | 15.2 | 5.8 |

| Nitric Oxide Production | NO Level in LPS-stimulated RAW 264.7 cells | 22.7 | 12.4 |

| NF-κB Activation | Luciferase Reporter Assay | 18.9 | 9.1 |

Experimental Protocols:

Objective: To determine the inhibitory effect of this compound on lipoxygenase activity.

Materials:

-

Soybean lipoxygenase

-

Linoleic acid (substrate)

-

Quercetin (positive control)

-

Borate (B1201080) buffer (pH 9.0)

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing 160 µL of borate buffer, 10 µL of this compound (at various concentrations), and 20 µL of lipoxygenase enzyme solution.

-

Incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of linoleic acid solution.

-

Immediately measure the absorbance at 234 nm for 5 minutes at 30-second intervals.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Objective: To measure the effect of this compound on nitric oxide production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

L-NAME (positive control)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of inhibition.

Visualization:

References

Application Notes and Protocols for Erythroxytriol P as a Reference Standard in Analytical Chemistry

The following sections provide a generalized framework and hypothetical protocols based on standard analytical practices for diterpenoid reference standards. These are intended to serve as a guideline for researchers and drug development professionals in developing and validating their own analytical methods using Erythroxytriol P.

Physicochemical Properties and Handling

This section summarizes the known properties of this compound, which are crucial for its use as a reference standard.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 7121-99-5 | [1] |

| Molecular Formula | C₂₀H₃₆O₃ | [1] |

| Molecular Weight | 324.5 g/mol | |

| Appearance | Powder | |

| Purity | ≥95% - 98% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Storage and Handling:

-

Storage: this compound reference standard should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature as recommended by the supplier.

-

Solution Preparation: Prepare stock solutions in a suitable solvent (e.g., Methanol, Acetonitrile) of high purity. It is recommended to prepare fresh solutions for each analysis. If storage is necessary, solutions should be stored at low temperatures (-20°C) in tightly sealed vials for a limited period. Stability studies should be performed to determine the appropriate storage conditions and duration.

Hypothetical Application: Quantification of this compound in a Botanical Matrix using High-Performance Liquid Chromatography (HPLC)

The following is a generalized protocol for the quantitative analysis of this compound in a hypothetical plant extract. This protocol would require rigorous method development and validation.

Experimental Protocol: HPLC-UV Method

Objective: To quantify the amount of this compound in a botanical extract using an external standard method.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

-

C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

This compound reference standard.

-

HPLC-grade Acetonitrile and Water.

-

Formic acid or Trifluoroacetic acid (optional, for pH adjustment of the mobile phase).

-

Syringe filters (0.45 µm).

Chromatographic Conditions (Example):

| Parameter | Condition |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined based on the UV spectrum of this compound (typically scanned from 200-400 nm) |

Workflow for Sample Analysis:

Caption: Workflow for HPLC quantification of this compound.

Data Presentation: Method Validation Parameters (Hypothetical Data)

A crucial step in using a reference standard is the validation of the analytical method. The following table presents typical validation parameters and hypothetical acceptance criteria.

Table 2: Method Validation Parameters for HPLC Quantification of this compound

| Parameter | Method | Acceptance Criteria (Example) |

| Linearity | Analyze a series of standard solutions at different concentrations (e.g., 5-100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Spike a blank matrix with known concentrations of this compound and calculate the percent recovery. | 95% - 105% recovery |

| Precision | Repeatability (Intra-day): Analyze replicate samples on the same day.Intermediate Precision (Inter-day): Analyze replicate samples on different days. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (e.g., S/N = 3). | Reportable value (e.g., 0.1 µg/mL) |

| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (e.g., S/N = 10). | Reportable value (e.g., 0.5 µg/mL) |

| Specificity | Analyze a blank matrix to ensure no interfering peaks at the retention time of this compound. | No interference observed |

Logical Relationship for Reference Standard Utilization

The use of a reference standard is a fundamental component of ensuring the quality and accuracy of analytical measurements in research and drug development.

Caption: Role of a reference standard in analytical testing.

Disclaimer: The protocols, data, and diagrams presented in these application notes are hypothetical and for illustrative purposes only, due to the lack of specific published data for this compound as a reference standard. Researchers must perform their own method development, optimization, and validation studies tailored to their specific matrix and instrumentation.

References

Application Notes and Protocols: Characterizing the Effect of Erythroxytriol P on Dopamine Transporter Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P is a natural product isolated from plants of the Erythroxylum genus, which are known for producing psychoactive compounds such as cocaine.[1] Structurally related to tropane (B1204802) alkaloids, this compound is suggested to possess cocaine-like activity, making its interaction with the dopamine (B1211576) transporter (DAT) a key area of investigation.[1] The dopamine transporter, a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[2][3] Its function is a primary target for various therapeutic agents and substances of abuse.[4]

These application notes provide a comprehensive overview of the standard experimental protocols used to characterize the effects of novel compounds, such as this compound, on DAT function. The protocols described include in vitro radioligand binding assays and dopamine uptake inhibition assays, which are fundamental for determining a compound's binding affinity and functional potency at the dopamine transporter.

Data Presentation: Hypothetical Pharmacological Profile of this compound at the Dopamine Transporter

The following table summarizes hypothetical quantitative data for this compound in comparison to known DAT inhibitors. This data would be generated using the protocols detailed below.

| Compound | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| This compound | 50 | 75 |

| Cocaine | ~255 | ~300 |

| GBR-12909 (Vanoxerine) | 1 | 10 |

Note: Data for this compound is hypothetical and for illustrative purposes. Ki and IC50 values for standard compounds are approximations from published literature.

Experimental Protocols

Competitive Radioligand Binding Assay for Dopamine Transporter

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the dopamine transporter.

Objective: To determine the inhibitory constant (Ki) of this compound for the human dopamine transporter (hDAT).

Materials:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 (a high-affinity cocaine analog for DAT).

-

Test Compound: this compound.

-

Standard Compounds: Cocaine, GBR-12909.

-

Assay Buffer: Tris-HCl buffer with appropriate salts.

-

Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture hDAT-expressing HEK293 cells to approximately 80% confluency.

-

Harvest the cells and prepare cell membranes through homogenization and centrifugation to isolate the fraction containing the dopamine transporters.

-

-

Assay Setup:

-

Perform the assay in 96-well plates.

-

To each well, add:

-

A fixed concentration of the prepared cell membranes.

-

A fixed concentration of the radioligand, [³H]WIN 35,428.

-

Varying concentrations of this compound or a standard compound.

-

-

-

Incubation:

-

Incubate the plates at a specified temperature (e.g., room temperature) for a set duration to allow the binding to reach equilibrium.

-

-

Termination and Harvesting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of radioligand bound to the transporters.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of radioligand binding against the logarithm of the test compound concentration.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Objective: To determine the potency (IC50) of this compound in inhibiting dopamine uptake via hDAT.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing hDAT.

-

Substrate: [³H]Dopamine.

-

Test Compound: this compound.

-

Control Inhibitor: Nomifensine or Cocaine.

-

Buffer: Modified Tris-HEPES buffer (pH 7.1).

-

Instrumentation: 96-well microplates, liquid scintillation counter.

Procedure:

-

Cell Plating:

-

Plate the hDAT-expressing cells in 96-well microplates and allow them to adhere overnight.

-

-

Pre-incubation:

-

Wash the cells with the assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or a control inhibitor in the buffer for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).

-

-

Uptake Initiation:

-

Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake reaction.

-

-

Incubation:

-

Incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.

-

-

Termination:

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]Dopamine.

-

-

Cell Lysis and Counting:

-

Lyse the cells to release the intracellular [³H]Dopamine.

-

Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like nomifensine) from the total uptake.

-

Plot the percentage of inhibition of specific [³H]Dopamine uptake against the logarithm of the this compound concentration.

-

Calculate the IC50 value from the resulting dose-response curve using non-linear regression.

-

Visualizations

Signaling Pathway

Caption: Mechanism of DAT inhibition by this compound.

Experimental Workflow

Caption: Workflow for DAT interaction assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Erythroxytriol P

Welcome to the technical support center for the synthesis of Erythroxytriol P. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during the synthesis, along with frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs)